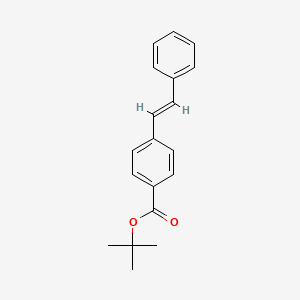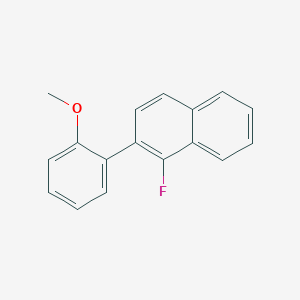![molecular formula C12H16N2O4 B14186259 [(2S,3S)-1,3-dinitrohexan-2-yl]benzene CAS No. 921772-04-5](/img/structure/B14186259.png)
[(2S,3S)-1,3-dinitrohexan-2-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3S)-1,3-dinitrohexan-2-yl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a dinitrohexane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-1,3-dinitrohexan-2-yl]benzene typically involves the nitration of hexane derivatives followed by the introduction of the benzene ring. One common method involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to achieve the desired dinitro substitution on the hexane chain. The subsequent coupling with benzene can be achieved through Friedel-Crafts alkylation using aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to ensure consistent product quality. Post-reaction purification steps such as recrystallization or chromatography are employed to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
[(2S,3S)-1,3-dinitrohexan-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) with iron or aluminum chloride as catalysts.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or further nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
[(2S,3S)-1,3-dinitrohexan-2-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro groups.
Medicine: Investigated for potential pharmaceutical applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2S,3S)-1,3-dinitrohexan-2-yl]benzene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. The benzene ring provides a hydrophobic moiety that can facilitate interactions with lipid membranes and other hydrophobic environments .
Comparación Con Compuestos Similares
Similar Compounds
1,3-dinitrobenzene: Similar nitro functionality but lacks the hexane chain.
2,4-dinitrotoluene: Contains nitro groups and a methyl group on the benzene ring.
1,3,5-trinitrobenzene: Contains three nitro groups on the benzene ring.
Uniqueness
[(2S,3S)-1,3-dinitrohexan-2-yl]benzene is unique due to the presence of both a dinitrohexane chain and a benzene ring, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
921772-04-5 |
|---|---|
Fórmula molecular |
C12H16N2O4 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
[(2S,3S)-1,3-dinitrohexan-2-yl]benzene |
InChI |
InChI=1S/C12H16N2O4/c1-2-6-12(14(17)18)11(9-13(15)16)10-7-4-3-5-8-10/h3-5,7-8,11-12H,2,6,9H2,1H3/t11-,12+/m1/s1 |
Clave InChI |
LOBCYURDFYPJKV-NEPJUHHUSA-N |
SMILES isomérico |
CCC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=CC=C1)[N+](=O)[O-] |
SMILES canónico |
CCCC(C(C[N+](=O)[O-])C1=CC=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol](/img/structure/B14186186.png)
![Phenol, 4,4'-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis-](/img/structure/B14186190.png)

![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide](/img/structure/B14186199.png)
![5-Acetyl-3-[(4-methoxyphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14186202.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14186218.png)
![9-{[4-(Decyloxy)phenyl]ethynyl}anthracene](/img/structure/B14186220.png)


![Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B14186262.png)

